molecular formula C15H15NO4 B1385936 (2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid CAS No. 1050884-51-9

(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B1385936
CAS No.: 1050884-51-9
M. Wt: 273.28 g/mol
InChI Key: BQZPGKUDULVQNI-VMPITWQZSA-N
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Description

(2E)-3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a high-purity chemical compound with the molecular formula C 15 H 15 NO 4 . This chalcone-derivative features a distinct (E)-configured acrylic acid moiety linked to a phenyl ring, which is further substituted with a 3,5-dimethylisoxazole methyl ether group. This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within this structural class are of significant interest in neuroscience research. Structurally similar dimethylamino-based chalcone derivatives have been extensively studied as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B) . These inhibitors are promising candidates for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's, due to their neuroprotective effects, which include reducing reactive oxygen species generation and stabilizing the mitochondrial membrane . The presence of the isoxazole moiety, a common pharmacophore in medicinal chemistry, further enhances its potential for exploring interactions with various biological targets. Researchers can utilize this compound as a key synthetic building block for the development of novel small-molecule inhibitors or as a probe for studying enzyme kinetics and inhibition mechanisms. Its structure aligns with current research trends focusing on multifunctional ligands for complex neurological disorders. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-14(11(2)20-16-10)9-19-13-6-3-12(4-7-13)5-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZPGKUDULVQNI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651692
Record name (2E)-3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050884-51-9
Record name (2E)-3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid , also known as a derivative of a chalcone, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.284 g/mol
  • CAS Number : 1050884-51-9

Biological Activity Overview

Research indicates that this compound possesses various biological activities, primarily due to its structural characteristics that allow interaction with multiple biological targets.

1. Anticancer Properties

Studies have shown that derivatives of chalcones, including this compound, exhibit anticancer activity . They are known to induce apoptosis in cancer cells through the modulation of various signaling pathways:

  • Mechanism : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Case Study : A study demonstrated that similar oxazole-containing chalcones inhibited the growth of human cancer cell lines with low nanomolar potency .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enzymes.
  • Research Findings : In vivo studies showed a reduction in inflammation markers in models of arthritis when treated with similar compounds .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated:

  • Activity Against Pathogens : Exhibits activity against various bacterial strains and fungi.
  • Research Evidence : Chalcones have been noted for their broad-spectrum antimicrobial properties, suggesting potential for development as antimicrobial agents .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of IMPDH : Analogues have shown to inhibit Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme crucial in purine metabolism, leading to reduced immune response in animal models .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokines
AntimicrobialBroad-spectrum activity
IMPDH InhibitionReduces immune response

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural homology with several analogs, primarily differing in substituents on the phenyl ring, the isoxazole moiety, or the propenoic acid group. Key analogs include:

Compound Name Substituent Variations vs. Target Compound Molecular Formula Molecular Weight CAS Number
(2E)-3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid (Target) Reference compound C₁₆H₁₅NO₄ 285.3 Not provided
tert-Butyl (2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoate Carboxylic acid replaced with tert-butyl ester C₂₀H₂₃NO₄ 341.4 2138820-76-3
tert-Butyl (2E)-3-[3-(cyclopentyloxy)phenyl]prop-2-enoate Isoxazole-methoxy replaced with cyclopentyloxy C₁₈H₂₂O₃ 286.4 2138811-87-5
(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide Carboxylic acid replaced with cyanoamide; Z-configuration C₁₉H₁₉N₃O₃ 337.4 1099323-49-5

Key Observations :

  • Ester vs. ~2.1 for the acid) and likely enhancing membrane permeability .
  • Functional Group and Stereochemistry: The Z-cyanoamide analog (CAS 1099323-49-5) introduces a strong electron-withdrawing cyano group and a cyclopropylamide, which may alter hydrogen-bonding interactions and conformational stability compared to the E-carboxylic acid .

Physicochemical Properties

Property Target Compound tert-Butyl Ester Analog Z-Cyanoamide Analog
Molecular Weight 285.3 g/mol 341.4 g/mol 337.4 g/mol
logP (Predicted) ~2.1 ~3.5 ~2.8
Solubility (aq.) Moderate (carboxylic acid) Low (ester) Low (amide/cyano)
Ionization at pH 7.4 Deprotonated (COO⁻) Neutral Neutral

Notes:

  • The carboxylic acid group in the target compound enhances aqueous solubility compared to its ester and amide analogs, critical for bioavailability in polar biological environments.

Preparation Methods

General Synthetic Strategy

The synthesis generally involves three main stages:

Synthesis of the Heterocyclic Component

The heterocyclic 3,5-dimethyl-1,2-oxazole is typically synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or β-keto esters with nitrile derivatives under acidic or basic conditions.

Example Procedure:

  • Step 1: Condensation of 3,5-dimethyl-2-nitroacrolein with hydroxylamine derivatives to form the oxime intermediate.
  • Step 2: Cyclization of the oxime with dehydrating agents (e.g., phosphorus oxychloride or polyphosphoric acid) to yield 3,5-dimethyl-1,2-oxazole.

This approach is supported by literature where heterocyclic rings are synthesized via cyclodehydration of suitable precursors under controlled conditions.

Formation of the Phenyl Ether

The phenyl ether linkage is often formed via nucleophilic aromatic substitution or Ullmann-type ether coupling reactions:

  • Ullmann Ether Synthesis: Using phenols and halogenated aromatic compounds in the presence of copper catalysts and suitable bases (e.g., cesium carbonate) under reflux conditions in polar aprotic solvents such as DMSO or N-methyl-2-pyrrolidone (NMP).

Reaction conditions:

Parameter Typical Value
Catalyst Copper(I) iodide or copper(I) bromide
Base Cesium carbonate or potassium carbonate
Solvent DMSO, NMP
Temperature 80–120°C
Duration 12–48 hours

This method efficiently couples the heterocyclic moiety with phenolic precursors bearing the appropriate substituents.

Final Purification and Characterization

The crude product is purified via column chromatography, typically on silica gel with suitable eluents (e.g., DCM/methanol mixtures). The purity and structure are confirmed through NMR spectroscopy, IR, and mass spectrometry.

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Purpose References
Heterocycle synthesis 3,5-dimethyl-2-nitroacrolein + hydroxylamine Cyclization with PCl₅ or PPA Oxazole formation ,
Ether formation Phenol + halogenated aromatic CuI catalyst, Cs₂CO₃, DMSO, 80–120°C Phenyl-oxazole linkage ,
Olefination Phosphonate ester + aldehyde Base (NaH/Kt-Bu), THF, 0°C to RT Introduction of (2E)-alkene
Hydrolysis Acid or base Reflux Convert ester to acid Standard protocols

Notes on Research Findings

  • The synthesis of heterocyclic components is optimized by controlling temperature and reaction time to favor the formation of the oxazole ring.
  • Copper-catalyzed Ullmann coupling provides high yields of phenyl ether linkages with minimal side reactions.
  • The stereoselectivity of the olefination step is crucial for obtaining the (2E)-configuration, impacting biological activity.

Q & A

Q. How should researchers design dose-response studies to evaluate toxicological thresholds?

  • Methodological Answer: Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and sub-chronic exposure (28-day repeat dose). Use histopathology and serum biomarkers (ALT, creatinine) to assess organ-specific toxicity. For in vitro endpoints, calculate NOAEL/LOAEL using Hill slope modeling of viability data (MTT assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid

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